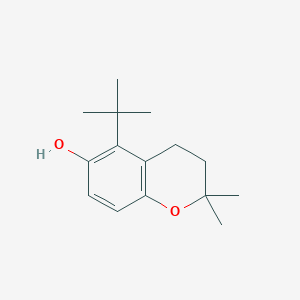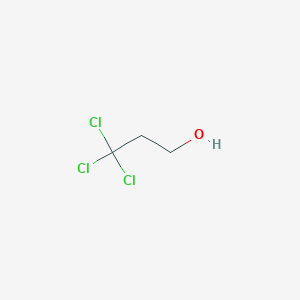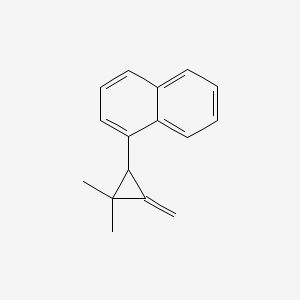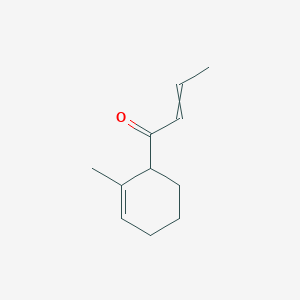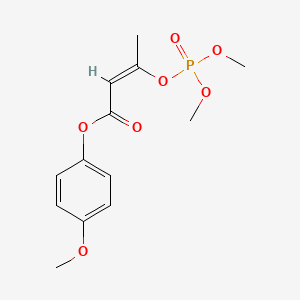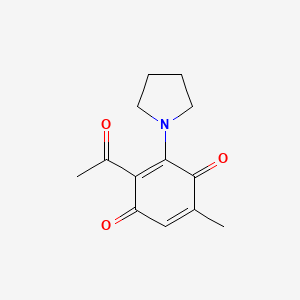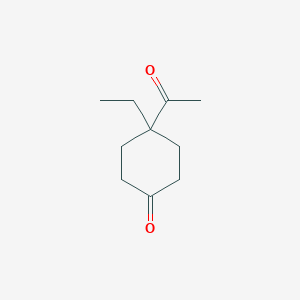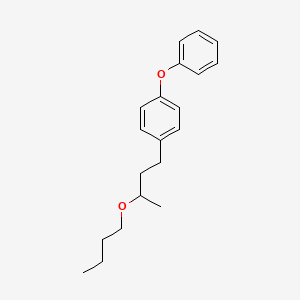
1-(3-Butoxybutyl)-4-phenoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Butoxybutyl)-4-phenoxybenzene is an organic compound characterized by its unique structure, which includes a phenoxy group attached to a benzene ring and a butoxybutyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Butoxybutyl)-4-phenoxybenzene typically involves the reaction of 4-phenoxybenzyl chloride with 3-butoxy-1-butanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Butoxybutyl)-4-phenoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenolic and carboxylic acid derivatives.
Reduction: Reduction reactions can convert the phenoxy group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxybutyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products:
Oxidation: Phenolic and carboxylic acid derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
1-(3-Butoxybutyl)-4-phenoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Butoxybutyl)-4-phenoxybenzene involves its interaction with specific molecular targets, such as enzymes and receptors. The phenoxy group can interact with hydrophobic pockets in proteins, while the butoxybutyl chain can influence the compound’s solubility and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
1-(3-Butoxybutyl)-4-methoxybenzene: Similar structure but with a methoxy group instead of a phenoxy group.
1-(3-Butoxybutyl)-4-ethoxybenzene: Contains an ethoxy group instead of a phenoxy group.
1-(3-Butoxybutyl)-4-propoxybenzene: Features a propoxy group in place of the phenoxy group.
Uniqueness: 1-(3-Butoxybutyl)-4-phenoxybenzene is unique due to the presence of the phenoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
63592-60-9 |
|---|---|
Formule moléculaire |
C20H26O2 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
1-(3-butoxybutyl)-4-phenoxybenzene |
InChI |
InChI=1S/C20H26O2/c1-3-4-16-21-17(2)10-11-18-12-14-20(15-13-18)22-19-8-6-5-7-9-19/h5-9,12-15,17H,3-4,10-11,16H2,1-2H3 |
Clé InChI |
NGQMLKZIMJJRCV-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(C)CCC1=CC=C(C=C1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(2-Methylpropane-2-sulfonyl)ethyl]benzene](/img/structure/B14493582.png)
![2-Methylbenzo[h][1,6]naphthyridine](/img/structure/B14493583.png)
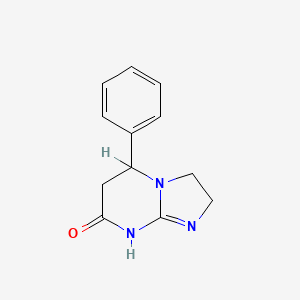
![N-[1-Hydroxy-2-(hydroxymethyl)butan-2-yl]-3-oxobutanamide](/img/structure/B14493598.png)

